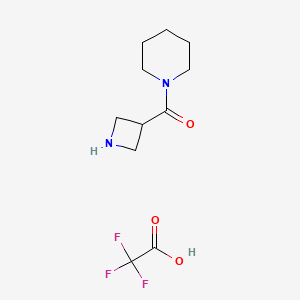

![molecular formula C7H5ClN2O B1374875 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190314-60-3](/img/structure/B1374875.png)

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Overview

Description

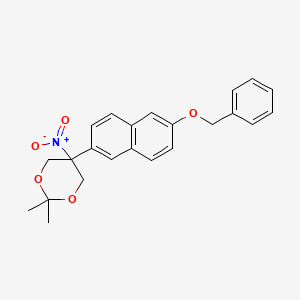

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a solid substance with a light yellow to green color .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position . The average mass of the molecule is 152.581 Da and the monoisotopic mass is 152.014130 Da .Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a solid at 20°C . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . The compound has 2 H-bond acceptors, 1 H-bond donor, and no freely rotating bonds .Scientific Research Applications

Pharmaceutical Research: VEGFR-2 Inhibitors

This compound is utilized in the synthesis of potent inhibitors targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). These inhibitors are crucial in the development of new therapies for diseases characterized by abnormal angiogenesis, such as cancer .

Medicinal Chemistry: BCL-2 Inhibitor Intermediates

In medicinal chemistry, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor. This application is significant for creating treatments that induce apoptosis in cancer cells while minimizing harm to non-cancerous cells .

Protein Kinase Inhibition: Azaindole Derivatives

The compound is a precursor in the creation of azaindole-based protein kinase inhibitors. These inhibitors play a role in treating various diseases by modulating signal transduction pathways within cells .

Clinical Trials: Tenosynovial Giant Cell Tumour Treatment

It has been involved in clinical trials for treating tenosynovial giant cell tumour, both localized and diffuse types. This highlights its potential application in developing novel therapeutic agents for rare and challenging diseases .

Organic Synthesis: Chemical Reagent

As a chemical reagent, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is used in various organic synthesis processes. Its reactivity with different chemical groups makes it a valuable compound for constructing complex molecular architectures .

Analytical Chemistry: Reference Compound

In analytical chemistry, this compound can serve as a reference or standard due to its well-defined structure and properties. This application is essential for methods development and validation in chemical analysis .

Material Science: Electronic Properties

Research into the electronic properties of heterocyclic compounds like 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can lead to advancements in material science, particularly in the development of new semiconductors or conductive materials .

Biochemistry: Enzyme Interaction Studies

Lastly, this compound can be used in biochemistry for studying enzyme interactions. Its structure allows it to bind to various enzymes, making it a useful tool for understanding enzymatic mechanisms and designing enzyme inhibitors .

Safety and Hazards

The compound is labeled with the warning phrases H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin irritation or eye irritation persists .

Future Directions

properties

IUPAC Name |

5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYCBLJJMHAJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718871 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |

CAS RN |

1190314-60-3 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)

![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)

![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)

![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)